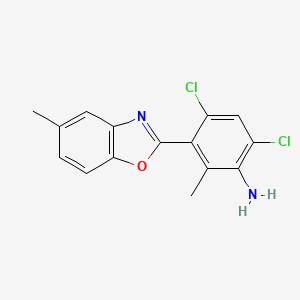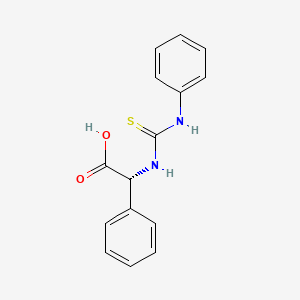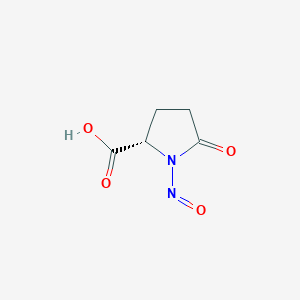
4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzoxazole ring fused with a dichloromethyl aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common approach is:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Methylation: Methyl groups can be introduced using methylating agents like methyl iodide in the presence of a base.
Coupling Reaction: The final step involves coupling the benzoxazole derivative with a suitable aniline derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of aromatic amines with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: This compound shares the dichloromethyl structure but lacks the benzoxazole ring.
5-Chloro-2-methyl-4-isothiazolin-3-one: Similar in having a chlorinated aromatic ring but differs in the presence of an isothiazolinone ring.
Uniqueness
The uniqueness of 4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline lies in its combined structural features of a benzoxazole ring and a dichloromethyl aniline moiety. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C15H12Cl2N2O |
|---|---|
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7-3-4-12-11(5-7)19-15(20-12)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3 |
InChI-Schlüssel |
GVQIAZDJPWVWMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=C(C=C3Cl)Cl)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)





![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)

![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)


